2-氟-O-甲基酪氨酸

描述

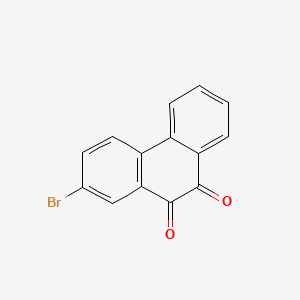

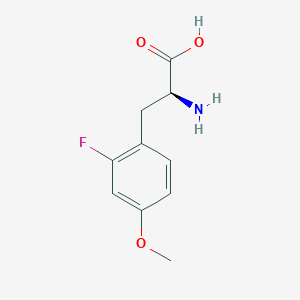

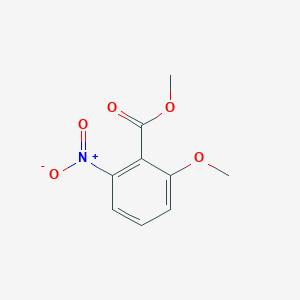

“Tyrosine, 2-fluoro-O-methyl-” is an organic compound that has been extensively studied in scientific literature due to its potential use in various fields. It is also known as 2-Fluoro-O-methyl-L-tyrosine . The IUPAC name for this compound is (2S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid .

Synthesis Analysis

The synthesis of “Tyrosine, 2-fluoro-O-methyl-” involves enzymatic pathways. One of the main strategies for the enzymatic synthesis of fluorinated compounds is the direct formation of the C-F bond by fluorinase . Tyrosine derivatives labeled with a short-lived fluorine-18 isotope were obtained by asymmetric syntheses .

Molecular Structure Analysis

The molecular formula of “Tyrosine, 2-fluoro-O-methyl-” is C10H12FNO3 . The molecular weight of the compound is 213.21 g/mol .

Chemical Reactions Analysis

Tyrosine, 2-fluoro-O-methyl-, undergoes various chemical reactions. For instance, in the presence of iPr2O, Et3N, and H2O, 25 mM racemic fluorinated β-amino carboxylic ester hydrochloride salts were hydrolyzed into fluorinated R-β-amino carboxylic ester enantiomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of “Tyrosine, 2-fluoro-O-methyl-” are influenced by the presence of fluorine atoms. Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .

科学研究应用

神经肿瘤学

O-(2-[18F]-氟乙基)-L-酪氨酸 (FET) 是一种用氟-18标记的酪氨酸类似物,已在神经肿瘤学中被合成和生物学评价 . 许多临床研究表明,FET PET 可提供重要的诊断信息,用于描绘脑胶质瘤以进行治疗计划 . 它还提供了一种改进的方法来区分肿瘤复发与治疗相关的变化,并实现敏感的治疗监测 .

肿瘤成像

FET 已被用于肿瘤成像。 它在肿瘤中表现出快速、高摄取和长时间滞留,同时在脑中摄取量低 . FET 的肿瘤-肌肉比 (T/M) 和肿瘤-血液比 (T/B) 与 [18F]FDG 的相似,但肿瘤-脑比 (T/Br) 比 [18F]FDG 高 2-3 倍 .

黑色素瘤成像

FET 是用 PET 进行黑色素瘤成像的潜在竞争候选药物 . FET 的放射自显影显示黑色素瘤中显着累积,具有高对比度 .

合成程序

摄取机制

大量的实验研究已经调查了 FET 在细胞水平上的摄取机制 . 这些研究探索了治疗相关的组织改变对示踪剂摄取的影响,例如手术、放疗和药物治疗 .

血脑屏障完整性

血脑屏障完整性对于 FET 摄取的作用,这对于针对脑部肿瘤病变的 PET 示踪剂来说是一个重要的方面,已在几项研究中进行了调查 .

未来方向

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including various enzymes . This suggests that “Tyrosine, 2-fluoro-O-methyl-” and similar compounds have potential for future research and applications.

生化分析

Biochemical Properties

Tyrosine, 2-fluoro-O-methyl-, plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosine kinases and phenol-lyases. Tyrosine kinases phosphorylate tyrosine residues on proteins, which is crucial for signal transduction pathways. The interaction of Tyrosine, 2-fluoro-O-methyl-, with these enzymes can provide insights into the regulation of cellular processes. Additionally, tyrosine phenol-lyase catalyzes the conversion of tyrosine derivatives, including Tyrosine, 2-fluoro-O-methyl-, into phenol, pyruvate, and ammonium .

Cellular Effects

Tyrosine, 2-fluoro-O-methyl-, influences various cellular processes, including cell signaling, gene expression, and metabolism. It can modulate cell signaling pathways by acting as a substrate for tyrosine kinases, leading to altered phosphorylation patterns. This compound also affects gene expression by influencing transcription factors that bind to phosphorylated tyrosine residues. Furthermore, Tyrosine, 2-fluoro-O-methyl-, impacts cellular metabolism by participating in the synthesis of proteins and other biomolecules .

Molecular Mechanism

The molecular mechanism of Tyrosine, 2-fluoro-O-methyl-, involves its interaction with specific biomolecules. It binds to the active sites of tyrosine kinases, leading to the phosphorylation of target proteins. This phosphorylation event triggers downstream signaling cascades that regulate various cellular functions. Additionally, Tyrosine, 2-fluoro-O-methyl-, can inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tyrosine, 2-fluoro-O-methyl-, can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Tyrosine, 2-fluoro-O-methyl-, exhibits a fast and almost quantitative incorporation into protein fractions in brain regions, indicating its potential for long-term studies . The degradation of this compound over time may affect its efficacy and stability in experimental settings.

Dosage Effects in Animal Models

The effects of Tyrosine, 2-fluoro-O-methyl-, vary with different dosages in animal models. At low doses, this compound can effectively modulate cellular processes without causing significant toxicity. At high doses, Tyrosine, 2-fluoro-O-methyl-, may exhibit toxic or adverse effects, including disruptions in cellular metabolism and signaling pathways. Studies in animal models have demonstrated the importance of optimizing dosage to achieve desired effects while minimizing potential toxicity .

Metabolic Pathways

Tyrosine, 2-fluoro-O-methyl-, is involved in several metabolic pathways. It interacts with enzymes such as tyrosine phenol-lyase, which catalyzes its conversion into phenol, pyruvate, and ammonium. This compound also participates in the synthesis of proteins and other biomolecules, influencing metabolic flux and metabolite levels. The incorporation of Tyrosine, 2-fluoro-O-methyl-, into proteins is fast and efficient, making it a valuable tool for studying metabolic pathways .

Transport and Distribution

The transport and distribution of Tyrosine, 2-fluoro-O-methyl-, within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via amino acid transporters, facilitating its uptake into cells. Once inside the cell, Tyrosine, 2-fluoro-O-methyl-, can interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues is crucial for its biological activity and efficacy .

Subcellular Localization

Tyrosine, 2-fluoro-O-methyl-, exhibits specific subcellular localization patterns that affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. The subcellular localization of Tyrosine, 2-fluoro-O-methyl-, influences its interactions with biomolecules and its role in cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .

属性

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRRDCRYBYGCQS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476930 | |

| Record name | Tyrosine, 2-fluoro-O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54788-29-3 | |

| Record name | Tyrosine, 2-fluoro-O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)

![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)